Ethyl 3-bromo-2-formylbenzoate

Catalog No.
S15842330
CAS No.
M.F
C10H9BrO3
M. Wt
257.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-formylbenzoate

Product Name

Ethyl 3-bromo-2-formylbenzoate

IUPAC Name

ethyl 3-bromo-2-formylbenzoate

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3

InChI Key

OUGRRZCXSQYTHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C=O

Ethyl 3-bromo-2-formylbenzoate is an organic compound characterized by the presence of a bromine atom and a formyl group on a benzoate structure. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in synthesizing biologically active molecules. The molecular formula of ethyl 3-bromo-2-formylbenzoate is C10H9BrO3, and it features a benzene ring substituted with a bromine atom at the 3-position and a formyl group at the 2-position.

Ethyl 3-bromo-2-formylbenzoate is versatile in chemical reactivity, undergoing several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, leading to products such as ethyl 3-methoxy-2-formylbenzoate when sodium methoxide is used as a nucleophile.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding ethyl 3-bromo-2-hydroxybenzoate.
  • Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in ethyl 3-bromo-2-carboxybenzoate.

Ethyl 3-bromo-2-formylbenzoate exhibits significant biological activity, making it a valuable compound in medicinal chemistry. It serves as a building block for synthesizing potential drug candidates with various pharmacological properties. The presence of the bromine atom may enhance its interaction with biological targets, potentially increasing its efficacy as an inhibitor or modulator of specific enzymes or receptors.

The synthesis of ethyl 3-bromo-2-formylbenzoate can be accomplished through several methods:

  • Bromination of Ethyl 2-formylbenzoate: This method involves the electrophilic aromatic substitution of ethyl 2-formylbenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is typically conducted under controlled conditions to ensure selective bromination.
  • Industrial Production: In an industrial context, large-scale bromination processes are optimized for yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to enhance production efficiency.

Ethyl 3-bromo-2-formylbenzoate finds numerous applications across various fields:

  • Organic Synthesis: It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound can serve as a probe in biochemical assays and studies involving enzyme-catalyzed reactions.
  • Material Science: It is used in producing specialty chemicals and materials with specific properties.

The interactions of ethyl 3-bromo-2-formylbenzoate with biological systems are primarily dictated by its chemical structure. In nucleophilic aromatic substitution reactions, the bromine atom's displacement leads to new carbon-nucleophile bonds. In reduction reactions, the conversion of the formyl group to an alcohol involves hydride transfer, while oxidation transforms the formyl group into a carboxylic acid through oxygen addition.

Several compounds share structural similarities with ethyl 3-bromo-2-formylbenzoate. Here are some notable examples:

Compound NameKey Features
Ethyl 3-bromobenzoateLacks the formyl group, affecting reactivity
Ethyl 2-formylbenzoateLacks the bromine atom, influencing nucleophilic substitution reactions
Ethyl 3-chloro-2-formylbenzoateContains chlorine instead of bromine, leading to different reactivity profiles
Ethyl 3-bromo-4-formylbenzoateHas a different substitution pattern affecting its properties

Uniqueness

Ethyl 3-bromo-2-formylbenzoate stands out due to its unique combination of both the bromine atom and the formyl group. This specific arrangement imparts distinct chemical reactivity and biological properties that are not present in similar compounds lacking one or both substituents. Its versatility makes it particularly valuable for applications in organic synthesis and medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

255.97351 g/mol

Monoisotopic Mass

255.97351 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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